molecular formula C21H25N7OS B10895807 N~4~-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

N~4~-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

Cat. No.: B10895807
M. Wt: 423.5 g/mol
InChI Key: YRAFLMPXOQUEHO-UHFFFAOYSA-N
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Description

N~4~-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is a complex organic compound that features a unique combination of pyrazole, thiazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazole, thiazole, and pyridine rings, followed by their subsequent coupling. The synthetic route typically starts with the preparation of the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound . The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone . The pyridine ring is often constructed through a condensation reaction involving a β-ketoester and an aldehyde . These rings are then coupled together using a series of condensation and cyclization reactions under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of N4-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is unique due to its combination of pyrazole, thiazole, and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N7OS

Molecular Weight

423.5 g/mol

IUPAC Name

N-[4-(1-ethyl-5-methylpyrazol-4-yl)-1,3-thiazol-2-yl]-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H25N7OS/c1-7-27-14(6)16(9-22-27)17-10-30-21(24-17)25-20(29)15-8-12(4)23-19-18(15)13(5)26-28(19)11(2)3/h8-11H,7H2,1-6H3,(H,24,25,29)

InChI Key

YRAFLMPXOQUEHO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CSC(=N2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C(C)C)C)C

Origin of Product

United States

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